molecular formula C17H23ClN2O2 B13729716 Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(dimethylamino)ethyl)-6-methoxy-, monohydrochloride CAS No. 18638-84-1

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(dimethylamino)ethyl)-6-methoxy-, monohydrochloride

Cat. No.: B13729716
CAS No.: 18638-84-1
M. Wt: 322.8 g/mol
InChI Key: BRBVDHOXEFARLW-UHFFFAOYSA-N
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Description

The compound Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(dimethylamino)ethyl)-6-methoxy-, monohydrochloride is a carbazole derivative with a distinct structural profile. Its core consists of a carbazole scaffold, a bicyclic system comprising a benzene ring fused to a pyrrole ring. Key structural features include:

  • 3,4-dihydro moiety: A partially saturated cyclohexene ring, reducing aromaticity and increasing conformational flexibility.
  • 6-methoxy substituent: An electron-donating methoxy group at position 6, influencing electronic properties and steric interactions.
  • 9-(2-(dimethylamino)ethyl) side chain: A tertiary amine-containing alkyl chain at position 9, likely enhancing solubility and bioactivity.
  • Monohydrochloride salt: The protonation of the dimethylamino group improves aqueous solubility, a critical factor for pharmacological applications.

Carbazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

18638-84-1

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

2-(6-methoxy-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C17H22N2O2.ClH/c1-18(2)9-10-19-15-8-7-12(21-3)11-14(15)13-5-4-6-16(20)17(13)19;/h7-8,11H,4-6,9-10H2,1-3H3;1H

InChI Key

BRBVDHOXEFARLW-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(C=C(C=C2)OC)C3=C1C(=O)CCC3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(dimethylamino)ethyl)-6-methoxy-, monohydrochloride typically involves multiple steps:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylaminoethyl Side Chain: This step may involve nucleophilic substitution reactions.

    Formation of the Monohydrochloride Salt: This is usually achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core.

    Reduction: Reduction reactions may target the carbonyl group in the carbazole core.

    Substitution: The dimethylaminoethyl side chain and methoxy group may participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Effects

  • 6-Position Substitution: Methoxy (Target): Electron-donating, increases hydrophobicity and steric bulk compared to chloro. May enhance binding to lipophilic targets.
  • 9-Position Substitution: 2-(Dimethylamino)ethyl (Target): Introduces a basic tertiary amine, enabling salt formation (HCl) for improved solubility. This group is absent in the chloro derivative and differs from the carbazole-methyl-oxadiazole hybrid in .
  • Core Conformation: The carbazole unit in the target compound is inferred to adopt a non-planar conformation (based on ), with a dihedral angle between benzene and pyrrole rings (~1.35°). This contrasts with planar carbazole cores in some oxadiazole hybrids (e.g., ), which may exhibit stronger π-π stacking interactions .

Physicochemical Properties

  • Solubility : The HCl salt form of the target compound likely offers superior aqueous solubility compared to neutral analogs like 6-chloro-3,4-dihydrocarbazol-1(2H)-one .
  • Hydrogen Bonding: The 1(2H)-one group and protonated dimethylaminoethyl side chain enable ionic and hydrogen-bonding interactions, critical for target engagement. highlights similar N–H···O hydrogen bonds in the chloro derivative, stabilizing crystal packing .

Biological Activity

Carbazol derivatives, including Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(dimethylamino)ethyl)-6-methoxy-, monohydrochloride, have garnered significant interest due to their diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a carbazole backbone with a dimethylamino ethyl group and a methoxy substituent . Its molecular formula is C15_{15}H18_{18}N2_{2}O2_{2}- HCl, with a molecular weight of approximately 290.78 g/mol. The structure significantly influences its biological activity through interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of Carbazol derivatives is often attributed to their ability to interact with enzymes, receptors, and DNA. Notably, the presence of the dimethylamino group enhances its interaction with biological targets, which can lead to various pharmacological effects.

Key Biological Activities

  • Antimicrobial Activity : Carbazol derivatives have been shown to exhibit antimicrobial properties against several pathogens.
  • Anticancer Properties : Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : Certain carbazole derivatives act as antagonists for the CRTH2 receptor, which plays a role in mediating inflammation.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study demonstrated that carbazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
    • The mechanism involved disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
  • Anticancer Activity :
    • Research published in medicinal chemistry journals has highlighted the ability of carbazole derivatives to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
    • The compound's ability to induce cell cycle arrest in the G2/M phase was noted, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Mechanism :
    • Compounds similar to Carbazol-1(2H)-one have been identified as CRTH2 receptor antagonists, which could provide therapeutic benefits in treating conditions like asthma and allergic rhinitis .

Comparative Analysis

The following table summarizes the biological activities of Carbazol-1(2H)-one compared to other related compounds:

Compound NameBiological ActivityMechanism of Action
Carbazol-1(2H)-oneAntimicrobial, AnticancerEnzyme inhibition, Membrane disruption
9-EthylcarbazoleModerate AntimicrobialCell membrane interaction
6-MethylcarbazoleAnticancerApoptosis induction
3-(Dimethylamino)methylcarbazoleAntiinflammatoryCRTH2 receptor antagonism

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